Sanggenol P

説明

Synthesis Analysis

The synthesis of Sanggenol P and related compounds involves complex chemical reactions, often starting from simpler precursors like 2,4,6-trihydroxyacetophenone or naturally-occurring compounds such as morin. The synthesis process can include Claisen rearrangement reactions to construct prenyl side chains, which are crucial for the activity of these compounds (Shen Xiao et al., 2017). Metal-catalyzed, double Claisen rearrangements have also been used for efficient synthesis, enabling the construction of the hydrobenzofuro[3,2-b]chromenone core structure, a common framework in these compounds (Chao Qi et al., 2016).

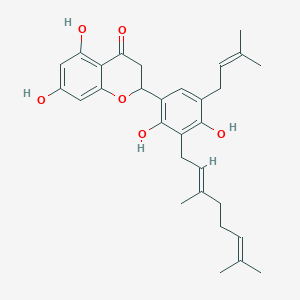

Molecular Structure Analysis

The molecular structure of this compound features a flavonoid backbone with prenyl side chains, which are significant for its biological activity. The structure determination often involves spectroscopic methods, including NMR and mass spectrometry, to elucidate the positions of these prenyl groups and other functional groups.

Chemical Reactions and Properties

This compound undergoes various chemical reactions characteristic of flavonoids, such as oxidation and conjugation. These reactions can alter its chemical properties and biological activity. The presence of prenyl side chains in this compound can undergo rearrangements or participate in electrophilic additions, impacting its reactivity and interactions with biological targets.

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of hydroxyl groups and prenyl side chains affects its solubility in different solvents, which is crucial for its isolation, purification, and application in biological studies.

Chemical Properties Analysis

This compound exhibits chemical properties typical of flavonoids, such as antioxidant activity, due to its phenolic structure. The prenyl side chains may also impart unique chemical properties, including increased lipophilicity, which can influence its biological activity and interaction with cell membranes.

- (Shen Xiao et al., 2017)

- (Chao Qi et al., 2016)

科学的研究の応用

Isolation and Characterization : Sanggenol P was first isolated and characterized from Morus alba, along with other flavonoids. It was identified using spectroscopic analysis techniques (Geng et al., 2010).

Cytotoxic Activity : Studies have shown that flavonoids like Sanggenol L, a related compound, exhibit cytotoxicity against human oral tumor cell lines, indicating potential anti-cancer properties (Shi et al., 2001).

Prostate Cancer : Sanggenol L has been found to induce apoptosis and cell cycle arrest in human prostate cancer cells. This activity is mediated via the activation of p53 and suppression of the PI3K/Akt/mTOR signaling pathway (Won & Seo, 2020).

Ovarian Cancer : In ovarian cancer cells, Sanggenol L triggers apoptosis through caspase activation and inhibition of NF-κB signaling. This suggests its potential as a chemotherapeutic agent for ovarian cancers (Nam et al., 2016).

Melanoma Skin Cancer : Sanggenol L also shows anti-cancer activity in melanoma skin cancer cells by inducing apoptotic cell death through caspase-dependent and -independent pathways (Won & Seo, 2020).

Hepatoprotective and Neuroprotective Activities : Various isoprenylated flavonoids from Morus alba, including Sanggenol Q (a related compound), have shown hepatoprotective and neuroprotective activities, indicating their potential in treating liver and neurological diseases (Jung et al., 2015).

PPAR γ Agonistic Activities : Isoprenylated flavonoids from Morus nigra, including sanggenon-type flavonones, have shown PPAR γ agonistic activities, which could be significant in metabolic disease therapies (Xu et al., 2018).

作用機序

Target of Action

Sanggenol P, a flavonoid, primarily targets the HepG2.2.15 cell line . It exhibits anti-HBV (Hepatitis B virus) activity in vitro .

Mode of Action

It’s known that this compound exhibits anti-hbv activity, suggesting it may interact with components of the hbv replication machinery or the host factors that facilitate hbv replication .

Result of Action

It has been shown to exhibit anti-hbv activity in vitro, suggesting it may inhibit hbv replication or interfere with the life cycle of the virus .

特性

IUPAC Name |

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-22-29(34)20(11-9-18(3)4)13-23(30(22)35)26-16-25(33)28-24(32)14-21(31)15-27(28)36-26/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPROLIAXVJPKCX-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B1170144.png)